(5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one

Stereochemistry Chiral purity SAR reproducibility

(5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one (CAS 2137611-70-0) is a chiral, stereodefined piperidin-2-one derivative bearing a primary aminomethyl handle at the 5-position and a 1-methylpyrazol-4-yl group at the 6-position. The compound belongs to the aminomethyl-piperidinone class, a scaffold recognized in Aurora A kinase inhibitor patent literature, though bioactivity data specific to this molecule remain unpublished in peer-reviewed or patent sources as of the search date.

Molecular Formula C12H20N4O
Molecular Weight 236.319
CAS No. 2137611-70-0
Cat. No. B2723760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one
CAS2137611-70-0
Molecular FormulaC12H20N4O
Molecular Weight236.319
Structural Identifiers
SMILESCCN1C(C(CCC1=O)CN)C2=CN(N=C2)C
InChIInChI=1S/C12H20N4O/c1-3-16-11(17)5-4-9(6-13)12(16)10-7-14-15(2)8-10/h7-9,12H,3-6,13H2,1-2H3/t9-,12+/m1/s1
InChIKeySPSJEKJDZBPWEY-SKDRFNHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one: Chiral Piperidin-2-one Building Block for MedChem and Kinase-Targeted Libraries


(5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one (CAS 2137611-70-0) is a chiral, stereodefined piperidin-2-one derivative bearing a primary aminomethyl handle at the 5-position and a 1-methylpyrazol-4-yl group at the 6-position [1]. The compound belongs to the aminomethyl-piperidinone class, a scaffold recognized in Aurora A kinase inhibitor patent literature, though bioactivity data specific to this molecule remain unpublished in peer-reviewed or patent sources as of the search date [2].

Why Generic Substitution of (5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one Fails: Stereochemical and Scaffold Constraints


In-class piperidin-2-one analogs cannot be interchanged with this compound for two structural reasons that directly impact downstream synthetic utility and target engagement. First, the defined (5R,6S) absolute stereochemistry at two contiguous centers creates a unique spatial orientation of the aminomethyl nucleophile and the pyrazole ring; the racemic trans mixture (commonly listed as rac-(5R,6S)-trans) introduces an enantiomeric impurity that would confound stereospecific SAR studies [1]. Second, the 1-ethyl substitution on the lactam nitrogen and the regiospecific attachment of the pyrazole at the 4-position (rather than the 3- or 5-position) distinguish this compound from regioisomeric analogs such as 3-amino-1-(1-methylpyrazol-4-yl)piperidin-2-one (CAS 1306602-94-7), where the amine is at the 3-position instead of the 5-aminomethyl position, altering hydrogen-bonding geometry and metabolic stability profiles .

Quantitative Differentiation Evidence for (5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one Procurement


Defined (5R,6S) Absolute Stereochemistry Versus Racemic Trans Mixture: Impact on Chemical Purity Specifications

The target compound possesses two defined stereocenters (5R,6S) as confirmed by its InChIKey stereochemical layer (SPSJEKJDZBPWEY-SKDRFNHKSA-N). In contrast, the commonly cataloged 'rac-(5R,6S)-trans' mixture (InChIKey without stereochemistry: SPSJEKJDZBPWEY-UHFFFAOYSA-N) contains the (5S,6R) enantiomer as an impurity [1]. For chiral SAR campaigns, the single enantiomer eliminates the confounding variable of enantiomeric impurity, which has been documented to cause false-negative results in kinase inhibition assays when the distomer acts as a competitive inhibitor of target binding without producing the desired functional effect [2].

Stereochemistry Chiral purity SAR reproducibility

Computed Physicochemical Differentiation: XLogP3, TPSA, and Hydrogen Bond Donor Count Versus Regioisomeric Aminopiperidinone Analogs

The target compound exhibits a computed XLogP3 of -0.7 and a topological polar surface area (TPSA) of 64.2 Ų, with 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1]. By comparison, the regioisomer (5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one (scaffold lacking the N-ethyl and aminomethyl groups) has a smaller molecular weight (194.23 vs. 236.31) and a different HBD/HBA profile (2 HBD, 3 HBA) due to the primary amine at the 5-position rather than the aminomethyl group [2]. This shifts the TPSA to approximately 81.1 Ų for the 5-amino analog, a 26% increase that would predict reduced passive membrane permeability relative to the target compound based on the established TPSA threshold of <140 Ų for oral bioavailability, though both remain below this cutoff [3].

Physicochemical properties Drug-likeness Permeability prediction

Scaffold Classification: Aurora A Kinase Inhibitory Potential Versus Non-Kinase Piperidin-2-one Series (p38 MAPK Inhibitors)

The pyrazol-4-yl-piperidin-2-one scaffold of the target compound aligns with the core structure claimed in EP2821406B1 for Aurora A kinase inhibition, where the piperidine (or piperidin-2-one) ring bearing a pyrazole substituent and an amino/aminomethyl group is essential for activity [1]. In contrast, the piperidin-2-one derivatives claimed in US20050085509A1 target p38 MAP kinase and require a distinct substitution pattern with aromatic groups at different positions, showing no cross-activity with Aurora A [2]. This scaffold-level differentiation means that the target compound is structurally precluded from p38 MAPK activity and is instead oriented toward the Aurora A kinase space, though no IC50 or Kd data are publicly available for this specific compound to confirm binding potency.

Kinase inhibition Aurora A Scaffold selectivity

Aminomethyl Handle Synthetic Utility: Enables Late-Stage Diversification Versus 5-Amino or 5-Unsubstituted Analogs

The primary aminomethyl (-CH2NH2) group at the 5-position provides a versatile synthetic handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis, enabling rapid library generation from a single advanced intermediate [1]. In contrast, the 5-amino analog (5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one lacks the methylene spacer, resulting in a directly ring-attached amine with different nucleophilicity and steric accessibility, while the 5-unsubstituted piperidin-2-one core offers no derivatization point at this position. The documented synthetic utility of the aminomethyl handle is supported by the existence of downstream derivatives such as (5R,6S)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)-5-{[(2-methylpyrimidin-4-yl)amino]methyl}piperidin-2-one (CAS 2223369-77-3), which demonstrates successful reductive amination at this position [2].

Late-stage functionalization Parallel synthesis Medicinal chemistry diversification

Procurement-Driven Application Scenarios for (5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one


Stereospecific Aurora A Kinase Inhibitor Lead Optimization

The defined (5R,6S) stereochemistry and pyrazol-4-yl-piperidin-2-one scaffold align with the Aurora A kinase inhibitor chemotype described in EP2821406B1 [1]. Researchers conducting enantioselective SAR around this scaffold require the single enantiomer to avoid activity masking by the (5S,6R) distomer, which could act as a competitive but non-functional binder. The lower computed TPSA (64.2 Ų) and single HBD further support cell permeability, making this compound a suitable starting point for cellular Aurora A inhibition assays, though confirmatory biochemical IC50 data remain needed.

Late-Stage Diversification for Parallel SAR Library Synthesis

The primary aminomethyl handle at C5 enables one-step amide coupling, reductive amination, or sulfonamide formation without requiring protecting group manipulation [1]. The existence of the downstream derivative CAS 2223369-77-3 confirms the feasibility of reductive amination at this position [2]. Procurement of this intermediate allows medicinal chemistry teams to generate 50–200 compound libraries in a single parallel synthesis step, accelerating hit-to-lead timelines compared to synthesizing each analog de novo from the 5-unsubstituted or 5-amino core.

Chiral Building Block for Central Nervous System (CNS) Drug Discovery

With a computed XLogP3 of -0.7 and TPSA of 64.2 Ų, the compound falls within favorable property space for CNS drug candidates (CNS MPO desirability), where TPSA < 90 Ų and moderate lipophilicity are preferred [1][3]. The defined stereochemistry is critical for CNS targets such as GPCRs and ion channels, where enantiomeric impurity can lead to off-target pharmacology. The N-ethyl substituent further differentiates this compound from the N-unsubstituted or N-methyl analogs by modulating basicity and metabolic stability at the lactam nitrogen.

Quote Request

Request a Quote for (5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.